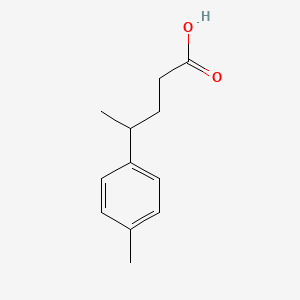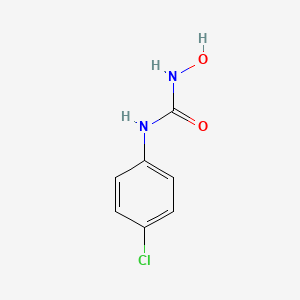
N-(4-Chlorophenyl)-N'-hydroxyurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-hydroxyurea is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxyurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-hydroxyurea can be synthesized through the reaction of 4-chloroaniline with potassium cyanate in an aqueous medium. The reaction typically involves the following steps:
Diazotization: 4-chloroaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Reaction with Potassium Cyanate: The diazonium salt formed is then reacted with potassium cyanate to yield 1-(4-chlorophenyl)-3-hydroxyurea.
Industrial Production Methods: Industrial production of 1-(4-chlorophenyl)-3-hydroxyurea follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of 1-(4-chlorophenyl)-3-urea.
Reduction: Formation of 1-(4-aminophenyl)-3-hydroxyurea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-hydroxyurea has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-hydroxyurea involves its interaction with specific molecular targets. The hydroxyurea moiety can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy. The chlorophenyl group may enhance the compound’s binding affinity to its target enzymes or receptors.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-hydroxyurea: Similar structure but with a bromine atom instead of chlorine.
1-(4-Fluorophenyl)-3-hydroxyurea: Contains a fluorine atom in place of chlorine.
1-(4-Methylphenyl)-3-hydroxyurea: Features a methyl group instead of chlorine.
Uniqueness: 1-(4-Chlorophenyl)-3-hydroxyurea is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, potentially enhancing the compound’s efficacy in its applications.
Properties
CAS No. |
30085-34-8 |
|---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-hydroxyurea |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-1-3-6(4-2-5)9-7(11)10-12/h1-4,12H,(H2,9,10,11) |
InChI Key |
BVMOJUSYEYRSRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


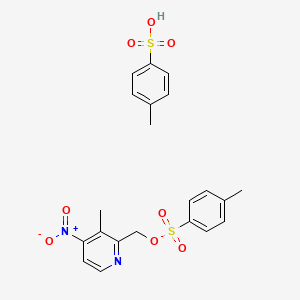
![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)
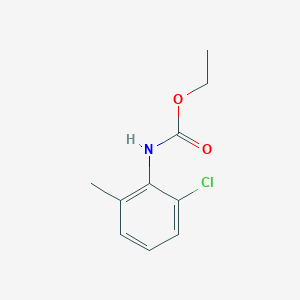

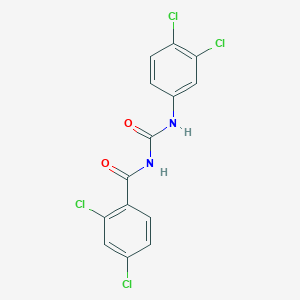
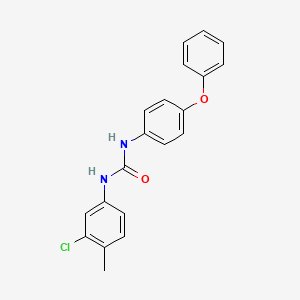




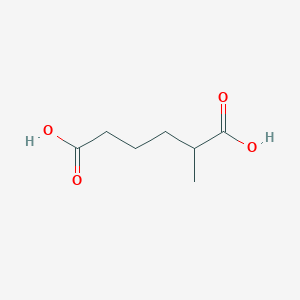
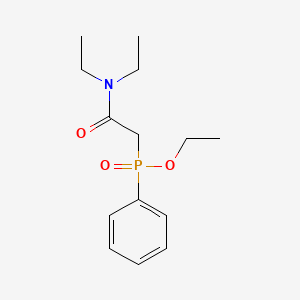
![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid](/img/structure/B11946471.png)
